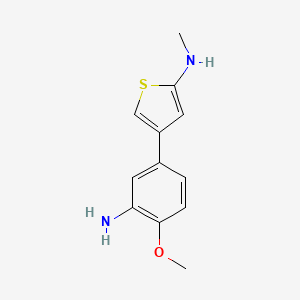

![molecular formula C12H13NO5 B5572316 4-[(3,4-二甲氧基苯基)氨基]-4-氧代-2-丁烯酸](/img/structure/B5572316.png)

4-[(3,4-二甲氧基苯基)氨基]-4-氧代-2-丁烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid-related compounds often involves complex reactions that yield biologically active species and versatile intermediates for further derivatization. Uguen et al. (2021) developed microwave-assisted aldol-condensation methods between methyl ketone derivatives and glyoxylic acid, providing an efficient route to 4-oxo-2-butenoic acids across a broad range of substrates with moderate to excellent yields. This approach signifies a pivotal step in synthesizing similar compounds by applying simple procedures to accessible materials, highlighting the compound's potential for varied applications in scientific research (Uguen et al., 2021).

Molecular Structure Analysis

The molecular structure and electronic properties of related compounds have been extensively studied through various spectroscopic techniques and theoretical calculations. For example, Raju et al. (2015) conducted FT-IR, HOMO and LUMO analysis, and NBO analysis on a structurally similar compound, providing insights into the vibrational wavenumbers, molecular electrostatic potential, and the stability of the molecule arising from hyper-conjugative interactions and charge delocalization (Raju et al., 2015).

Chemical Reactions and Properties

Chemical reactions and properties of compounds related to 4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid showcase their potential in producing materials with significant biological activities. Liu et al. (2004) synthesized novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives, displaying fungicidal and insecticidal activities, indicating the chemical versatility and potential application of these compounds in agricultural sciences (Liu et al., 2004).

Physical Properties Analysis

The physical properties of 4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid and its derivatives are crucial for understanding their behavior in various conditions and potential applications. The synthesis, characterization, and thermal analysis of related compounds provide a foundation for exploring the physical aspects of these chemicals. Nayak et al. (2014) synthesized and characterized a similar compound, highlighting its crystal structure and thermal stability, which are essential for developing materials with specific physical properties (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties analysis of such compounds includes their reactivity, stability, and interactions with other molecules. Studies like those by Vanasundari et al. (2018) on butanoic acid derivatives have provided insights into their vibrational bands, charge delocalization, and nonlinear optical materials potential, illustrating the broad spectrum of chemical properties that these compounds can exhibit (Vanasundari et al., 2018).

科学研究应用

固相合成

一种关键的合成中间体,4-甲酰基-3,5-二甲氧基苯酚,用于制备 BAL 系列酸不稳定连接子和树脂,证明了其在肽和非肽的固相合成中的效用。此应用通过可重复和可扩展制备的异构纯 4-甲酰基-3,5-二甲氧基苯酚及其合并到代表性 BAL 连接子和功能化树脂中而得到突出,说明该化合物在促进化学中的高效合成过程中的重要性 (Jin et al., 2001).

血红蛋白氧亲和性调节剂

对血红蛋白氧亲和性进行调节以管理与氧气供应不足相关的疾病的研究,导致了与 4-[(3,4-二甲氧基苯基)氨基]-4-氧代-2-丁烯酸结构相关的化合物的合成和测试。这些研究产生了有效的变构效应器,显着降低了人血红蛋白 A 的氧亲和性,证明了在缺血、中风、肿瘤放射治疗、血液储存和血液替代品等领域的潜在临床或生物学应用 (R. Randad et al., 1991).

生物活性物质和中间体

该化合物的骨架作为 4-氧代-丁烯酸合成的多功能中间体,因其生物活性和作为进一步衍生化的前体而得到认可。这一点已通过甲基酮衍生物与乙二醛酸之间的微波辅助羟醛缩合反应条件的发展得到证明,该反应产生了广泛底物的产物。这些合成方法的适应性展示了该化合物在为制药和材料科学应用生成生物活性物质和中间体中的作用 (Mélanie Uguen et al., 2021).

属性

IUPAC Name |

(E)-4-(3,4-dimethoxyanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-17-9-4-3-8(7-10(9)18-2)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBUKRQHAVFLC-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)NC(=O)/C=C/C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-Dimethoxyphenyl)carbamoyl]prop-2-enoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)

![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)

![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572271.png)

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)

![3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5572276.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5572291.png)

![6-(2-furyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5572300.png)

![2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)

![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)

![5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid](/img/structure/B5572322.png)